2-Propoxy-1-propanol chemical and physical properties
2-Propoxy-1-propanol chemical and physical properties
Characterization, Metabolic Fate, and Impurity Profiling in Pharmaceutical Applications[1][2]
Executive Summary
2-Propoxy-1-propanol (CAS: 10215-30-2) is the "beta-isomer" of the commercially ubiquitous solvent Propylene Glycol Monopropyl Ether (PnP).[1] While the alpha-isomer (1-propoxy-2-propanol) constitutes >95% of commercial PnP fluids used in coatings and drug formulations, the beta-isomer exists as a critical impurity (typically <5%).[1]
For drug development professionals, distinguishing this isomer is vital due to its primary alcohol structure . Unlike the secondary alcohol alpha-isomer—which metabolizes to safer substrates—2-propoxy-1-propanol follows an oxidative metabolic pathway analogous to toxic ethylene glycol ethers, potentially yielding alkoxy acids.[1] This guide provides the physicochemical data, synthesis mechanisms, and metabolic pathways necessary for rigorous risk assessment and analytical separation.
Molecular Architecture & Physicochemical Profile[1][2][3]
The distinct behavior of 2-propoxy-1-propanol arises from its specific regiochemistry.[1] The propoxy ether linkage is located at the secondary carbon, leaving a reactive primary hydroxyl group at the terminal position.
Table 1: Isomeric Comparison (Alpha vs. Beta)
| Feature | Alpha-Isomer (Major) | Beta-Isomer (Minor/Impurity) |
| Common Name | 1-Propoxy-2-propanol | 2-Propoxy-1-propanol |
| CAS Number | 1569-01-3 | 10215-30-2 |
| Structure | Secondary Alcohol | Primary Alcohol |
| Formula | ||
| Metabolic Risk | Low (Oxidizes to Ketones/CO2) | Moderate (Oxidizes to Alkoxy Acids) |
Table 2: Physicochemical Properties (2-Propoxy-1-propanol)[1][2]
Note: Due to its existence primarily as a minor isomer, some values are derived from high-purity isomeric mixture extrapolations.[1]
| Property | Value | Unit | Relevance |
| Molecular Weight | 118.17 | g/mol | Permeability calculations |
| Boiling Point | ~150 - 152 | °C | Solvent removal/evaporation |
| Density | 0.881 | g/cm³ @ 25°C | Formulation mass balance |
| Water Solubility | Miscible | - | Co-solvent utility |
| LogP (Oct/Wat) | ~0.62 | - | Lipophilicity/Bioavailability |
| Vapor Pressure | 1.7 | mmHg @ 20°C | Volatility assessment |
| Hansen Polarity (dP) | 6.3 | MPa^0.5 | Solvency matching |
Synthesis & Isomeric Purity
Understanding the formation of 2-propoxy-1-propanol is essential for controlling its levels in pharmaceutical excipients.[1] It is produced via the ring-opening of propylene oxide (PO) with n-propanol.[1]
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Base Catalysis (Standard): Favors attack at the less hindered carbon of PO, yielding the Alpha-isomer (Secondary alcohol).
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Acid Catalysis / Non-Catalytic: Increases attack at the more substituted carbon, elevating the yield of the Beta-isomer (2-propoxy-1-propanol).[1]
Diagram 1: Regioselective Synthesis Pathways[1]
Caption: Regioselectivity in Propylene Oxide ring opening. Base catalysis minimizes the formation of the beta-isomer (2-propoxy-1-propanol).[1]
Toxicology & Metabolic Fate (Critical Analysis)
This section details the primary safety concern for drug developers. The structural difference between the alpha and beta isomers dictates their metabolic fate.
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The Alpha Safety Profile: The secondary alcohol group is oxidized by Alcohol Dehydrogenase (ADH) to a ketone or enters the tricarboxylic acid cycle, eventually eliminated as CO2.
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The Beta Toxicity Risk: 2-Propoxy-1-propanol is a primary alcohol .[1] Like its structural analogs (e.g., 2-Methoxyethanol), it is a substrate for ADH/ALDH to form an alkoxy acid (2-propoxypropionic acid).[1] Accumulation of alkoxy acids is historically linked to reproductive toxicity and developmental effects in shorter-chain glycol ethers.[1][3]
Expert Insight: While the propyl chain reduces toxicity compared to methyl/ethyl analogs (due to faster elimination), the formation of the acid metabolite remains the critical differentiation point for the beta-isomer.
Diagram 2: Comparative Metabolic Pathways[1]
Caption: Divergent metabolic pathways. The Beta-isomer oxidizes to an acid, whereas the Alpha-isomer follows a safer elimination route.[1]
Analytical Characterization Protocol
To validate the purity of PnP solvents or detect 2-propoxy-1-propanol impurities in formulations, Gas Chromatography (GC) is the gold standard.[1]
Method: Capillary GC Separation of Isomers[1]
Objective: Quantify 2-propoxy-1-propanol (Beta) in the presence of excess 1-propoxy-2-propanol (Alpha).
Equipment & Reagents:
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Instrument: GC-FID or GC-MS (preferred for trace impurity ID).[1]
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Column: High-polarity polyethylene glycol phase (e.g., DB-Wax or HP-Innowax) or intermediate polarity (Rxi-624Sil MS).[1]
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Rationale: Polar columns maximize the separation between the primary alcohol (Beta) and secondary alcohol (Alpha) based on hydrogen bonding differences.
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Step-by-Step Protocol:
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Sample Preparation:
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Dilute 100 µL of sample in 900 µL of Methanol or Acetonitrile.
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Internal Standard: Add n-Decane (100 ppm) for volumetric correction.[1]
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GC Parameters:
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Inlet: Split mode (50:1), 250°C.
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Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
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Oven Program:
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Hold 40°C for 2 min.
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Ramp 10°C/min to 220°C.
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Hold 5 min.
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-
-
Detection (FID):
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Elution Order (Typical on Wax Column):
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Validation:
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Calculate Resolution (
) between isomers. is required for quantitative impurity analysis.
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25055, 2-Propoxy-1-propanol.[1] Retrieved from [Link]
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OECD SIDS (2003). Propylene Glycol Ethers Category: SIDS Initial Assessment Report.[1] UNEP Publications. Retrieved from [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. Retrieved from [Link]
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Restek Corporation. Analysis of Glycol Ethers on Rxi-1301Sil MS. Chromatogram Database.[1] Retrieved from [Link]
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Cheméo. 2-Propoxy-1-propanol Chemical Properties. Retrieved from [Link]
